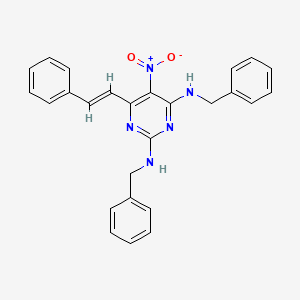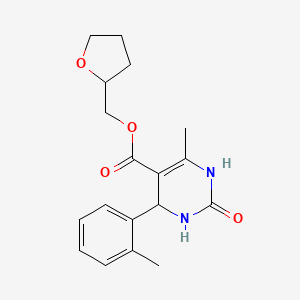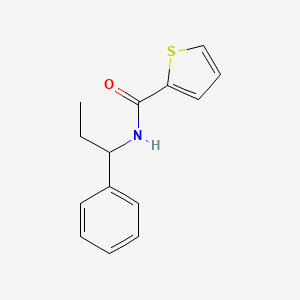
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine, also known as DBNVP, is a synthetic compound that belongs to the class of pyrimidine derivatives. DBNVP has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to inhibit the activity of several kinases, including protein kinase C and casein kinase II. It has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine in lab experiments is its high degree of specificity. N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to selectively inhibit certain enzymes and proteins, making it a valuable tool for studying their function. However, one limitation of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
Zukünftige Richtungen
There are several potential future directions for research on N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the investigation of the potential use of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine as an anticancer agent in vivo. Finally, further research is needed to fully understand the mechanism of action of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine and its potential applications in various fields of scientific research.
Synthesemethoden
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine can be synthesized through a multi-step process that involves the condensation of 2,4-diaminopyrimidine with benzaldehyde, followed by the nitration of the resulting compound and the subsequent reduction of the nitro group. The final product is obtained by the reaction of the resulting compound with benzyl bromide.
Wissenschaftliche Forschungsanwendungen
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of biochemistry, where N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been used as a tool to study the function of various enzymes and proteins. N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-N,4-N-dibenzyl-5-nitro-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c32-31(33)24-23(17-16-20-10-4-1-5-11-20)29-26(28-19-22-14-8-3-9-15-22)30-25(24)27-18-21-12-6-2-7-13-21/h1-17H,18-19H2,(H2,27,28,29,30)/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBAQMKOJGYKQS-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])C=CC3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])/C=C/C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-pyridinyl}carbonyl)benzonitrile](/img/structure/B5458761.png)

![2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5458782.png)
![2-{1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458788.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5458791.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5458797.png)

![1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5458801.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(methylamino)ethyl]-3-isoxazolecarboxamide hydrochloride](/img/structure/B5458815.png)
![3-methyl-7-[2-(2-pyridinyl)ethyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458816.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5458826.png)
![4-[4-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5458834.png)

![1-{2-[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}-2,4-imidazolidinedione hydrochloride](/img/structure/B5458855.png)